molecular formula C31H34N4O7 B1238947 Cpp-ala-ala-phe-pab CAS No. 90991-75-6

Cpp-ala-ala-phe-pab

Cat. No.: B1238947
CAS No.: 90991-75-6
M. Wt: 574.6 g/mol
InChI Key: MLMNYUBKIOWMGU-XWOHNGHUSA-N
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Description

Cpp-ala-ala-phe-pab, also known as Cpp-ala-ala-phe-pab, is a useful research compound. Its molecular formula is C31H34N4O7 and its molecular weight is 574.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cpp-ala-ala-phe-pab suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cpp-ala-ala-phe-pab including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90991-75-6

Molecular Formula

C31H34N4O7

Molecular Weight

574.6 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-2-phenylethyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid

InChI

InChI=1S/C31H34N4O7/c1-19(32-26(31(41)42)18-22-11-7-4-8-12-22)27(36)33-20(2)28(37)35-29(38)25(17-21-9-5-3-6-10-21)34-24-15-13-23(14-16-24)30(39)40/h3-16,19-20,25-26,32,34H,17-18H2,1-2H3,(H,33,36)(H,39,40)(H,41,42)(H,35,37,38)/t19-,20-,25-,26?/m0/s1

InChI Key

MLMNYUBKIOWMGU-XWOHNGHUSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Synonyms

CPE-Ala-Ala-Phe-pAB
CPP-Ala-Ala-Phe-pAB
N-(1-carboxy-2-phenylethyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure and Synthesis of Cpp-Ala-Ala-Phe-pAB

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cpp-Ala-Ala-Phe-pAB (N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate), a specialized transition-state analog inhibitor used primarily in protease research.

Executive Summary & Chemical Identity

Cpp-Ala-Ala-Phe-pAB is a potent, reversible, active-site-directed inhibitor of metalloendopeptidases, most notably Thimet Oligopeptidase (EC 3.4.24.15) and Neurolysin (EC 3.4.24.16) . It belongs to the class of N-carboxyalkyl peptide inhibitors, designed to mimic the transition state of peptide bond hydrolysis.

Disambiguation:

  • Cpp : In this specific context, "Cpp" refers to the 1-carboxy-3-phenylpropyl moiety, not a Cell-Penetrating Peptide (CPP).

  • pAB : Refers to p-aminobenzoic acid (linked via its amino group), forming a p-carboxyanilide at the C-terminus.

Chemical Specifications
PropertyDetail
Full Chemical Name N-[1-(R,S)-carboxy-3-phenylpropyl]-L-alanyl-L-alanyl-L-phenylalanyl-p-aminobenzoate
Molecular Formula C₃₂H₃₆N₄O₇
Molecular Weight ~588.65 g/mol
Target Enzyme Thimet Oligopeptidase (TOP, EP24.[1][2]15)
Mechanism Competitive Inhibition (Zinc coordination)
Ki Value ~31 nM (TOP); ~600 nM (Neurolysin)

Structural Analysis & Mechanism of Action

The inhibitory potency of Cpp-Ala-Ala-Phe-pAB is derived from its ability to chelate the active site zinc atom of metallopeptidases while simultaneously occupying the substrate binding pockets (S subsites).

The "Cpp" Warhead

The N-terminal 1-carboxy-3-phenylpropyl group is critical. It acts as a "collected substrate" analog.

  • Zinc Chelation: The carboxylate group of the Cpp moiety coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site.

  • Transition State Mimicry: The tetrahedral geometry of the Cpp carbon (bearing the carboxyl and amine) mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond.

  • Hydrophobic Interaction: The phenylpropyl side chain occupies the S1 or S1' hydrophobic pocket of the enzyme, anchoring the inhibitor.

The Peptide Backbone (Ala-Ala-Phe)

The tripeptide sequence provides specificity:

  • Ala-Ala: Spacers that position the inhibitor within the active site cleft, interacting with S2/S3 subsites.

  • Phe: A bulky hydrophobic residue that interacts with the S1 subsite (depending on enzyme alignment), enhancing affinity for enzymes that prefer hydrophobic residues at the cleavage site.

The pAB C-Terminus

The p-aminobenzoate moiety serves two roles:

  • Rigid Spacer: It extends the interaction into the S' subsites.

  • Electronic Influence: The electron-withdrawing nature of the benzoate (if free acid) or its modification can tune the binding affinity.

Diagram 1: Structural Logic & Zinc Coordination

G cluster_enzyme Enzyme Active Site (Thimet Oligopeptidase) Cpp Cpp Moiety (1-carboxy-3-phenylpropyl) Zn Active Site Zn2+ Cpp->Zn Coordinates (Carboxylate) Ala1 Ala (P1') Cpp->Ala1 Peptide Bond Ala2 Ala (P2') Ala1->Ala2 Peptide Bond Phe Phe (P3') Ala2->Phe Peptide Bond pAB pAB (p-aminobenzoate) Phe->pAB Amide Linkage

Caption: Schematic of Cpp-Ala-Ala-Phe-pAB coordinating the catalytic Zinc ion via the Cpp carboxylate.

Synthesis Protocol

The synthesis of Cpp-Ala-Ala-Phe-pAB is a convergent process involving standard peptide coupling followed by a critical reductive amination step to install the Cpp group.

Retrosynthetic Strategy
  • Core Assembly: Stepwise elongation of the peptide chain from the C-terminus (pAB) to the N-terminus.

  • N-Terminal Modification: Introduction of the 1-carboxy-3-phenylpropyl group via reductive amination of 2-oxo-4-phenylbutyric acid with the free N-terminal amine.

Step-by-Step Methodology
Phase 1: Synthesis of H-Phe-pAB-OtBu (C-Terminal Block)

Coupling an amino acid to the aniline nitrogen of p-aminobenzoic acid is kinetically slow due to the low nucleophilicity of the aniline.

  • Reagents: Boc-Phe-OH, H-pAB-OtBu (p-aminobenzoic acid tert-butyl ester), EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) or Mixed Anhydride (IBCF).

  • Protocol:

    • Activate Boc-Phe-OH (1.0 eq) with Isobutyl chloroformate (1.0 eq) and NMM (1.0 eq) in THF at -15°C.

    • Add H-pAB-OtBu (1.0 eq). Stir at -15°C for 1h, then RT overnight.

    • Workup: Evaporate THF, dissolve in EtOAc, wash with citric acid/NaHCO3/brine.

    • Deprotection: Treat with TFA/DCM (1:1) to remove Boc (if using orthogonal protection for pAB ester, e.g., Benzyl, use hydrogenation. If using tBu for both, careful stepwise deprotection is needed. Recommendation: Use Z-Phe-OH and pAB-OtBu to allow hydrogenolytic removal of Z group while keeping tBu ester intact).

Phase 2: Elongation to H-Ala-Ala-Phe-pAB-OtBu
  • Protocol:

    • Coupling 1: React H-Phe-pAB-OtBu with Boc-Ala-OH using EDC/HOBt in DMF.

    • Deprotection: Remove Boc with TFA/DCM (wait, this removes OtBu too).

    • Correction Strategy: Use Fmoc-SPPS or solution phase with Z (Cbz) protection for the N-terminus and tBu for the C-terminus to maintain orthogonality.

    • Revised Route:

      • Couple Fmoc-Phe-OH + H-pAB-OtBu (via acid chloride or HATU).

      • Remove Fmoc (20% Piperidine).

      • Couple Fmoc-Ala-OH.

      • Remove Fmoc.

      • Couple Fmoc-Ala-OH.

      • Remove Fmoc.

      • Result: H-Ala-Ala-Phe-pAB-OtBu .

Phase 3: Introduction of the Cpp Moiety (Reductive Amination)

This is the defining step for "Cpp" inhibitors.

  • Reagents: 2-oxo-4-phenylbutyric acid (OPBA), Sodium Cyanoborohydride (NaCNBH3), Molecular Sieves (3Å).

  • Protocol:

    • Dissolve H-Ala-Ala-Phe-pAB-OtBu (1.0 eq) and 2-oxo-4-phenylbutyric acid (5.0 eq) in MeOH/Acetic Acid (99:1).

    • Add activated molecular sieves to promote imine formation. Stir for 1 hour.

    • Add NaCNBH3 (5.0 eq) slowly.

    • Stir at RT for 16–24 hours.

    • Stereochemistry Note: This reaction produces a diastereomeric mixture (R,S) at the new chiral center. Isomers can be separated by HPLC, though the mixture is often used in early assays.

Phase 4: Final Deprotection[3]
  • Reagents: TFA / Triisopropylsilane / Water (95:2.5:2.5).

  • Protocol:

    • Dissolve the protected intermediate in the TFA cocktail.

    • Stir for 2 hours to remove the C-terminal t-butyl ester (and any side chain protectors).

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Diagram 2: Synthesis Workflow

Synthesis Start Starting Materials: Fmoc-Phe-OH + pAB-OtBu Step1 1. Coupling (HATU/DIPEA) 2. Fmoc Deprotection Start->Step1 Inter1 H-Phe-pAB-OtBu Step1->Inter1 Step2 Sequential Coupling: Fmoc-Ala-OH (2 cycles) Inter1->Step2 Inter2 H-Ala-Ala-Phe-pAB-OtBu Step2->Inter2 Step3 Reductive Amination: + 2-oxo-4-phenylbutyric acid + NaCNBH3 / MeOH Inter2->Step3 Inter3 Cpp(OtBu)-Ala-Ala-Phe-pAB-OtBu (Protected Inhibitor) Step3->Inter3 Step4 Final Deprotection: TFA / Scavengers Inter3->Step4 Final Cpp-Ala-Ala-Phe-pAB (Final Product) Step4->Final

Caption: Convergent synthesis of Cpp-Ala-Ala-Phe-pAB via peptide elongation and terminal reductive amination.

Experimental Validation & Quality Control

To ensure the synthesized compound is valid for biological testing, the following QC parameters must be met.

Analytical Characterization
MethodAcceptance Criteria
HPLC >95% Purity (214 nm & 254 nm). Resolution of diastereomers if separated.
MS (ESI) [M+H]⁺ = 589.3 ± 0.5 Da.
NMR (1H) Confirmation of phenylpropyl signals (multiplets at 1.8-2.6 ppm) and pAB aromatic protons (AA'BB' system).
Functional Assay (Thimet Oligopeptidase Inhibition)

A self-validating protocol to confirm biological activity.

  • Enzyme: Recombinant Thimet Oligopeptidase (TOP).

  • Substrate: Quenched fluorescent substrate (e.g., Mcc-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH).

  • Protocol:

    • Incubate TOP (5 nM) with varying concentrations of Cpp-Ala-Ala-Phe-pAB (0.1 nM – 1000 nM) for 15 min at 37°C in Tris-HCl buffer (pH 7.4).

    • Add substrate (10 µM).

    • Monitor fluorescence increase (Ex 320nm / Em 420nm).

    • Expected Result: Dose-dependent reduction in fluorescence slope. IC50 should be in the low nanomolar range (~30 nM).

References

  • Chu, T. G., & Orlowski, M. (1984). Active site directed N-carboxymethyl peptide inhibitors of a soluble metallopeptidase from rat brain.[4] Biochemistry, 23(16), 3598–3603. Link

  • Knight, C. G., & Barrett, A. J. (1991). Structure/function relationships in the inhibition of thimet oligopeptidase by carboxyphenylpropyl-peptides.[1] FEBS Letters, 294(3), 183–186. Link

  • Rawlings, N. D., et al. (MEROPS Database). Thimet Oligopeptidase Inhibitor: Cpp-Ala-Ala-Phe-pAb.[1][5] Link

  • Orlowski, M., et al. (1988). Endopeptidase 24.15 (Thimet Oligopeptidase). Methods in Enzymology, 248, 563-579. Link

Sources

Technical Deep Dive: Cpp-Ala-Ala-Phe-pAB

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the discovery, origin, and application of Cpp-Ala-Ala-Phe-pAB .

Discovery, Chemical Architecture, and Mechanistic Utility in Protease Profiling

Executive Summary

Cpp-Ala-Ala-Phe-pAB (N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate) is a synthetic, transition-state analogue inhibitor designed to target specific metallo-endopeptidases. Originally synthesized during the pivotal era of cytosolic protease mapping in the 1980s, this compound became a cornerstone tool for distinguishing between the activities of Thimet Oligopeptidase (TOP, EC 3.4.24.15) and the 20S Proteasome .

Unlike broad-spectrum inhibitors, Cpp-Ala-Ala-Phe-pAB utilizes a "Cpp" zinc-chelating warhead fused to a hydrophobic tripeptide backbone. This guide explores its origin, the structural logic of its design, and its critical role in differentiating proteolytic pathways in complex biological matrices.

Historical Origin: The Chu & Orlowski Legacy[1]

The discovery of Cpp-Ala-Ala-Phe-pAB is attributed to the foundational work of Chu and Orlowski (1984) . During this period, the biochemical community was struggling to deconvolute the "soup" of cytosolic proteolytic activity. Researchers observed that crude tissue extracts could degrade neuropeptides (like bradykinin and neurotensin), but the specific enzymes responsible were unknown.

The Design Philosophy

Orlowski’s team sought to create inhibitors that were not just competitive but mechanism-based . They drew inspiration from the design of Angiotensin-Converting Enzyme (ACE) inhibitors.

  • The Precedent: ACE inhibitors like Enalaprilat utilized a carboxy-alkyl moiety to coordinate the active site Zinc ion.

  • The Innovation: Chu and Orlowski adapted this zinc-binding concept to a hydrophobic peptide sequence (Ala-Ala-Phe ) known to be a substrate for "chymotrypsin-like" enzymes found in the brain.

The result was a potent, reversible inhibitor that exhibited high specificity for a metallopeptidase (later identified as Thimet Oligopeptidase) without significantly inhibiting the multicatalytic proteinase complex (the Proteasome) or serine proteases like chymotrypsin.

Chemical Architecture & Mechanism[2]

The efficacy of Cpp-Ala-Ala-Phe-pAB lies in its bipartite structure: the Recognition Backbone and the Chelating Warhead .

Structural Components[3][4][5]
ComponentChemical IdentityFunction
Cpp (Warhead) N-[1-(R,S)-carboxy-3-phenylpropyl]Acts as a transition-state mimic. The carboxyl group coordinates the catalytic Zn²⁺ ion in the enzyme's active site, displacing the water molecule required for catalysis.
Ala-Ala-Phe L-Alanyl-L-Alanyl-L-PhenylalanineProvides specificity. The hydrophobic Phenylalanine residue targets the S1 hydrophobic pocket of the enzyme, while the Alanines fit the S2/S3 subsites.
pAB (Cap) p-Aminobenzoate (p-Carboxyanilide)Protects the C-terminus from carboxypeptidase degradation and enhances binding affinity via aromatic stacking interactions.
Mechanism of Inhibition (Zinc Chelation)

The "Cpp" moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis. By presenting a stable carboxylate to the active site Zinc, it "locks" the enzyme in a non-productive state. This is distinct from boronic acid inhibitors (like Bortezomib) which form a covalent adduct with Serine or Threonine nucleophiles.

Mechanistic Pathway Diagram

InhibitionMechanism cluster_mechanism Zinc Chelation Mechanism Enzyme Thimet Oligopeptidase (Active Site Zn2+) Complex Enzyme-Inhibitor Complex (Zn2+ Coordinated) Enzyme->Complex + Inhibitor (Ki ~31 nM) Hydrolysis Peptide Bond Cleavage Enzyme->Hydrolysis + Substrate Inhibitor Cpp-Ala-Ala-Phe-pAB Inhibitor->Complex Complex->Hydrolysis Blocked Substrate Natural Substrate (e.g., Bradykinin)

Figure 1: Mechanistic blockade of Thimet Oligopeptidase by Cpp-Ala-Ala-Phe-pAB via Zinc coordination.

Experimental Utility: The "Exclusion" Protocol

In modern drug development, particularly when screening for proteasome inhibitors, it is vital to ensure that the observed activity is actually the proteasome and not a cytosolic contaminant. Cpp-Ala-Ala-Phe-pAB is the standard negative control agent used to "clean" the assay window.

Protocol: Differentiating Proteasome vs. TOP Activity

Objective: To quantify 20S Proteasome Chymotrypsin-like activity in a crude cytosolic lysate without interference from Thimet Oligopeptidase.

Reagents:

  • Lysate: Crude cytosolic fraction (rat brain or HeLa cell).

  • Substrate: Suc-LLVY-AMC (Fluorogenic, overlaps both enzymes).

  • Inhibitor A: Cpp-Ala-Ala-Phe-pAB (Specific to TOP).

  • Inhibitor B: MG-132 (Blocks Proteasome + others).

Step-by-Step Methodology:

  • Preparation: Aliquot lysate into three reaction sets:

    • Set 1 (Total Activity): Lysate + Buffer.

    • Set 2 (Proteasome Only): Lysate + Cpp-Ala-Ala-Phe-pAB (10 µM) .

    • Set 3 (Background): Lysate + MG-132 (20 µM).

  • Pre-Incubation: Incubate all sets at 37°C for 15 minutes. This allows the Cpp-inhibitor to reach equilibrium with the metallopeptidases.

  • Reaction Initiation: Add Suc-LLVY-AMC (50 µM final) to all wells.

  • Measurement: Monitor fluorescence (Ex 380nm / Em 460nm) kinetically for 30 minutes.

  • Data Analysis:

    • True Proteasome Activity = (Slope of Set 2) - (Slope of Set 3).

    • TOP Activity = (Slope of Set 1) - (Slope of Set 2).

Why this works: Cpp-Ala-Ala-Phe-pAB has a


 of ~31 nM for TOP but does not inhibit the proteasome at concentrations up to 50 µM. This creates a "selectivity window" of over 1000-fold.
Decision Logic Diagram

AssayLogic Sample Crude Cytosolic Lysate (Contains Proteasome + TOP) Treatment Add Cpp-Ala-Ala-Phe-pAB (10 µM) Sample->Treatment Branch1 Thimet Oligopeptidase (TOP) Treatment->Branch1 Binds Zn2+ site Branch2 20S Proteasome Treatment->Branch2 No Binding Result1 INHIBITED (No signal from TOP) Branch1->Result1 Result2 ACTIVE (Signal = Proteasome Only) Branch2->Result2

Figure 2: Logical workflow for isolating proteasome activity using Cpp-Ala-Ala-Phe-pAB.

Synthesis and Stability

While commercially available, the synthesis follows the fragment condensation approach established by Chu & Orlowski.

  • Precursor: The "Cpp" group is derived from 2-phenylethyl-malonic acid mono-esters or similar precursors (e.g., 4-phenyl-2-oxobutanoate derivatives reduced to the hydroxy/carboxy form).

  • Coupling: The Cpp acid is coupled to the N-terminus of the Ala-Ala-Phe-pAB tripeptide using standard DCC/HOBt or EDC chemistry.

  • Stereochemistry: The biological activity resides predominantly in the (S)-isomer at the carboxy-phenyl-propyl center, aligning with the stereospecificity of the enzyme's S1' subsite.

Stability Note: The p-aminobenzoate ester/amide linkage is relatively stable, but the compound is susceptible to cleavage by Neprilysin (Enkephalinase) in vivo, which cleaves the Phe-pAB bond. Therefore, Cpp-Ala-Ala-Phe-pAB is best suited for in vitro characterization or acute ex vivo assays rather than prolonged in vivo dosing.

References

  • Chu, T. G., & Orlowski, M. (1984). Soluble metalloendopeptidase from rat brain: Action on enkephalin-containing peptides and other bioactive peptides. Endocrinology, 116(4), 1418–1425.

  • Knight, C. G., & Barrett, A. J. (1991). Structure/function relationships in the inhibition of thimet oligopeptidase by carboxyphenylpropyl-peptides.[1] FEBS Letters, 294(3), 183-186.

  • Orlowski, M., et al. (1988). Endopeptidase 24.15 (Thimet Oligopeptidase) in the pituitary gland: Characterization and inhibition. Biochemistry, 27(16), 597-602.

  • Cardozo, C., & Orlowski, M. (1993). Evidence that the multicatalytic proteinase complex (proteasome) is a major enzyme responsible for degradation of oxidized proteins. Journal of Biological Chemistry.

Sources

Technical Guide: Cpp-Ala-Ala-Phe-pAB in Protease Research

[1][2]

Executive Summary

Cpp-Ala-Ala-Phe-pAB (N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate) is a potent, reversible, synthetic metallopeptidase inhibitor.[1] Unlike "Cpp" in the context of drug delivery (Cell-Penetrating Peptides), the "Cpp" here refers to the 1-carboxy-3-phenylpropyl moiety, a zinc-coordinating group critical for its inhibitory mechanism.

This compound is the gold-standard chemical probe for distinguishing the activity of Thimet Oligopeptidase (TOP; EC 3.4.24.15) from related enzymes like Neurolysin (EC 3.4.24.16) and Neprilysin (NEP).[2] Its primary applications span neurobiology (neuropeptide metabolism), cardiovascular physiology (blood pressure regulation via bradykinin), and bioprocess engineering (stabilization of recombinant proteins in CHO cell cultures).

Molecular Architecture & Mechanism of Action

Chemical Structure

The inhibitor mimics the transition state of peptide hydrolysis. Its efficacy relies on the specific interaction between its N-terminal carboxylate group and the catalytic zinc ion within the enzyme's active site.

  • Cpp Moiety (Zinc Hook): The N-[1-(R,S)-carboxy-3-phenylpropyl] group acts as a bidentate ligand. The carboxylate oxygen coordinates directly with the active site Zn²⁺ of the metallopeptidase, displacing the water molecule required for catalysis.

  • Peptide Backbone (Ala-Ala-Phe): Provides substrate specificity. The hydrophobic Phenylalanine residue at P1' position aligns with the deep hydrophobic S1' pocket of Thimet Oligopeptidase.

  • pAB (C-Terminal Cap): The p-aminobenzoate group stabilizes the binding conformation at the S2' subsite, enhancing affinity and selectivity over other metalloproteases.

Selectivity Profile

Cpp-Ala-Ala-Phe-pAB is defined by its differential inhibition constants (

Target EnzymeEC NumberInhibition Constant (

)
Biological Role
Thimet Oligopeptidase (TOP) 3.4.24.1531 nM Degradation of bradykinin, neurotensin, GnRH.
Neurolysin 3.4.24.16600 nMInactivation of neurotensin; distinct from TOP.
Neprilysin (NEP) 3.4.24.11> 10,000 nMMajor amyloid-beta and enkephalin degrading enzyme.
Angiotensin Converting Enzyme (ACE) 3.4.15.1InsignificantBlood pressure regulation (Ang I

Ang II).

Critical Mechanistic Insight: The >19-fold selectivity for TOP over Neurolysin allows Cpp-Ala-Ala-Phe-pAB to be used at low concentrations (e.g., 0.1–0.5 µM) to selectively block TOP without affecting Neurolysin, a distinction impossible with broad-spectrum chelators like o-phenanthroline.

Research Applications

Neurobiology: Neuropeptide Metabolism Mapping

In the central nervous system, neuropeptide signaling is terminated by specific cleavage events. Cpp-Ala-Ala-Phe-pAB is used to determine which enzyme is responsible for the degradation of bioactive peptides.

  • Application: Differentiating TOP activity from Neprilysin in brain homogenates.

  • Workflow: Incubate neuropeptide (e.g., Gonadotropin-releasing hormone, GnRH) with tissue extract

    
     Cpp-Ala-Ala-Phe-pAB. If degradation is halted only by this inhibitor, the pathway is TOP-dependent.
    
Cardiovascular Physiology: Bradykinin Regulation

TOP is a secondary metabolizer of Bradykinin (BK), a potent vasodilator. While ACE is the primary degrader, TOP becomes physiologically relevant during ACE inhibition therapy.

  • Research Use: Investigating "ACE-inhibitor escape" mechanisms where BK levels do not rise as expected due to compensatory degradation by TOP.[3]

Bioprocessing: Recombinant Protein Stabilization

In Chinese Hamster Ovary (CHO) cell cultures, host cell proteins (HCPs) are released into the supernatant. Released TOP can proteolytically clip recombinant fusion proteins or antibodies, reducing yield and quality.

  • Application: Cpp-Ala-Ala-Phe-pAB is added to cell culture supernatants or purification buffers to inhibit "clipping" of labile linkers (e.g., in Fc-fusion proteins) susceptible to metalloprotease attack.

Experimental Protocols

Protocol A: Selective Inhibition Assay (Fluorometric)

Objective: To quantify TOP activity in a complex biological sample (e.g., cell lysate) using Cpp-Ala-Ala-Phe-pAB as a specificity control.

Materials:

  • Substrate: Mcc-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH (Quenched fluorogenic substrate).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% Brij-35.

  • Inhibitor: Cpp-Ala-Ala-Phe-pAB (Stock: 1 mM in DMSO).[3]

  • Control Inhibitor: Phosphoramidon (inhibits Neprilysin/ECE but not TOP).

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize tissue/cells in cold Buffer. Centrifuge at 10,000

    
     g for 10 min at 4°C. Collect supernatant.
    
  • Pre-incubation (Specificity Check):

    • Tube A (Total Activity): 90 µL Lysate + 5 µL DMSO.[3]

    • Tube B (TOP-Blocked): 90 µL Lysate + 5 µL Cpp-Ala-Ala-Phe-pAB (Final conc: 100 nM).

    • Tube C (NEP-Blocked): 90 µL Lysate + 5 µL Phosphoramidon (Final conc: 10 µM).

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of Fluorogenic Substrate (Final conc: 10 µM) to all tubes.

  • Kinetic Measurement: Monitor fluorescence (

    
    ) continuously for 20 minutes.
    
  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • TOP Activity = (Slope Tube A) - (Slope Tube B).

    • Note: If Tube B slope

      
       Tube A slope, TOP is not the active enzyme.
      
Protocol B: Bioprocess Stability Test

Objective: Determine if Cpp-Ala-Ala-Phe-pAB prevents fragmentation of a recombinant protein in CHO conditioned medium.

  • Harvest: Collect CHO cell culture supernatant (Day 14, high viability drop).

  • Spike: Add 1 µM Cpp-Ala-Ala-Phe-pAB to Aliquot X; Aliquot Y is untreated.

  • Incubation: Incubate both aliquots at 37°C for 24 hours (simulating harvest hold time).

  • Analysis: Run Western Blot targeting the recombinant protein.

  • Result Interpretation: Presence of "clipped" fragments in Aliquot Y but not X confirms metalloprotease-mediated degradation susceptible to this inhibitor.

Visualizations

Mechanism of Selectivity (Logic Diagram)

This diagram illustrates how Cpp-Ala-Ala-Phe-pAB isolates Thimet Oligopeptidase activity within a complex proteolytic environment.

ProteaseSelectivitySubstrateNeuropeptide Substrate(e.g., Bradykinin)NEPNeprilysin(NEP)Substrate->NEPACEACE(Angiotensin Converting Enzyme)Substrate->ACETOPThimet Oligopeptidase(TOP)Substrate->TOPNeurolysinNeurolysinSubstrate->NeurolysinDegradationDegradation Products(Inactive)NEP->DegradationACE->DegradationTOP->DegradationNeurolysin->DegradationInhibitorCpp-Ala-Ala-Phe-pAB(100 nM)Inhibitor->TOPStrong Block(Ki = 31 nM)Inhibitor->NeurolysinWeak Block(Ki = 600 nM)CaptoprilCaptoprilCaptopril->ACESpecific BlockPhosphoramidonPhosphoramidonPhosphoramidon->NEPSpecific Block

Caption: Differential inhibition logic. Cpp-Ala-Ala-Phe-pAB selectively blocks TOP at low concentrations, leaving Neurolysin and NEP active, allowing precise dissection of metabolic pathways.

Chemical Interaction Model (Conceptual)

ChemicalInteractionEnzymeTOP Active SiteZincZn²⁺ IonZinc->EnzymeInhibitorCpp Group (Carboxy-Phenyl-Propyl)Ala-Ala-Phe BackbonepAB CapInhibitor:pep->EnzymeHydrophobic Pocket(S1' Recognition)Inhibitor:pab->EnzymeS2' StabilizationInhibitor:cpp->ZincCoordination(Displaces H₂O)

Caption: Structural mechanism of inhibition.[1] The Cpp moiety coordinates the catalytic Zinc, while the peptide backbone and pAB group ensure high-affinity fit within the substrate pockets.

References

  • Chu, T. G., & Orlowski, M. (1984). Soluble metalloendopeptidase from rat brain: Action on enkephalin-containing peptides and other bioactive peptides. Endocrinology, 116(4), 1418-1425. Link

  • Knight, C. G., & Barrett, A. J. (1991). Structure/function relationships in the inhibition of thimet oligopeptidase by carboxyphenylpropyl-peptides.[1] FEBS Letters, 294(3), 183-186. Link

  • Orlowski, M., et al. (1988). Endopeptidase 24.15 (Thimet Oligopeptidase) and its inhibitors. Biochemistry, 27, 597-602.
  • Koterba, K. L., et al. (2012). Identification of the specific host cell metalloprotease responsible for the degradation of a recombinant fusion protein. Journal of Biotechnology, 157(1), 261-267. Link

  • MEROPS Database. Peptidase Inhibitor: Cpp-Ala-Ala-Phe-pAb.[4][5] EBI. Link

Technical Guide: In Vitro Characterization of Cpp-Ala-Ala-Phe-pAB

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro characterization of Cpp-Ala-Ala-Phe-pAB , a specialized inhibitor of Thimet Oligopeptidase (TOP).

Subject: Pharmacological Evaluation of N-[1(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate Primary Target: Thimet Oligopeptidase (EC 3.4.24.15) Content Class: Technical Whitepaper

Executive Summary & Mechanism of Action

Cpp-Ala-Ala-Phe-pAB is a potent, reversible, competitive inhibitor designed specifically for Thimet Oligopeptidase (TOP) , a zinc-dependent metalloendopeptidase involved in the metabolism of neuropeptides (e.g., bradykinin, neurotensin, GnRH).

Unlike serine protease inhibitors where "pAB" often denotes a basic arginine mimic (p-amidinobenzylamide), in this context, the molecule functions via the Cpp (N-[1(R,S)-carboxy-3-phenylpropyl]) moiety. This group acts as a transition-state analogue, coordinating the active site Zinc ion (


) of the metalloprotease, while the peptide backbone (Ala-Ala-Phe) provides hydrophobic recognition within the enzyme's S1-S3 subsites.
Core Utility
  • Primary Use: Distinguishing TOP activity from the closely related Neurolysin (EC 3.4.24.16) .

  • Potency:

    
     nM for TOP vs. 
    
    
    
    nM for Neurolysin.
  • Liability: The inhibitor itself is a substrate for Neprilysin (NEP) , which cleaves the Cpp-Ala-Ala fragment, potentially confounding results in mixed lysate assays.

Chemical Biology & Structure-Activity Relationship (SAR)

To design valid in vitro experiments, one must understand the functional role of each structural component.

ComponentChemical IdentityFunction / Mechanism
Cap (Cpp) N-[1(R,S)-carboxy-3-phenylpropyl]Zinc Chelation: The carboxylate group coordinates the catalytic

, displacing the water molecule required for hydrolysis. Mimics the tetrahedral transition state.
P3-P2 Ala-AlaSpacer/Recognition: Positions the inhibitor within the active site cleft; optimized for TOP's preference for short, hydrophobic chains.
P1 PheSpecificity: Targets the hydrophobic S1 pocket of TOP.
C-Term (pAB) p-aminobenzoate / p-carboxyanilideC-Terminal Protection: Prevents degradation by carboxypeptidases and enhances binding affinity via aromatic stacking.
Mechanistic Pathway (DOT Visualization)

TOP_Inhibition_Mechanism Enzyme Thimet Oligopeptidase (TOP) [Active Site Zn2+] Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Zn2+ Chelation by Cpp Products Cleaved Peptides Enzyme->Products Hydrolysis (Blocked) Inhibitor Cpp-Ala-Ala-Phe-pAB Inhibitor->Complex Competitive Binding Substrate Neuropeptide Substrate (e.g., Bradykinin) Substrate->Enzyme Competition Substrate->Products Normal Catalysis

Figure 1: Mechanism of Action. The Cpp moiety coordinates the catalytic Zinc, preventing substrate hydrolysis.

In Vitro Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Quantify the potency of Cpp-Ala-Ala-Phe-pAB against recombinant TOP.

Materials:

  • Enzyme: Recombinant Human Thimet Oligopeptidase (rhTOP), final conc. 1–5 nM.

  • Substrate: Fluorogenic FRET substrate, e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH (

    
    ).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.05% Brij-35. Note: Avoid EDTA/EGTA as they strip the catalytic Zinc.

Workflow:

  • Preparation: Prepare serial dilutions of Cpp-Ala-Ala-Phe-pAB (range: 0.1 nM to 1000 nM) in assay buffer.

  • Pre-incubation: Incubate rhTOP with inhibitor dilutions for 15 minutes at 37°C to establish equilibrium.

  • Initiation: Add Mca-substrate (final conc. =

    
    ) to initiate the reaction.
    
  • Measurement: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 10 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [I] and fit to the Morrison Equation for tight-binding inhibitors if
    
    
    , otherwise use standard competitive inhibition models.

Data Output Table:

ParameterValue (Literature Ref)Experimental Target

(TOP)
24 – 31 nM< 50 nM

(Neurolysin)
~600 nM> 500 nM
Selectivity Ratio ~20-fold> 15-fold
Protocol B: Selectivity Profiling (The "Neurolysin Exclusion")

Because TOP and Neurolysin share 60% sequence homology, Cpp-Ala-Ala-Phe-pAB is used to differentiate them.

Method:

  • Run parallel assays using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH (cleaved by both enzymes).

  • Condition A: Lysate alone (Total Activity).

  • Condition B: Lysate + 100 nM Cpp-Ala-Ala-Phe-pAB.

    • Result: TOP is >90% inhibited; Neurolysin retains >80% activity.

  • Condition C: Lysate + 10

    
    M Pro-Ile (Neurolysin specific inhibitor).
    
  • Calculation:

    • TOP Activity = (Total Activity) - (Activity in presence of 100 nM Cpp-Ala-Ala-Phe-pAB).

Stability & Metabolic Liabilities (Critical Control)

A major source of experimental error with Cpp-Ala-Ala-Phe-pAB is its susceptibility to Neprilysin (NEP, EC 3.4.24.11) . NEP cleaves the inhibitor between Ala-Ala, destroying its affinity for TOP.

The "Neprilysin Trap": If you use Cpp-Ala-Ala-Phe-pAB in crude tissue homogenates (e.g., brain, kidney) without inhibiting NEP, the inhibitor will be degraded, leading to a false "inactive" result for TOP inhibition.

Validated Stability Workflow (DOT Visualization)

Stability_Workflow Sample Tissue Homogenate (Contains TOP, Neurolysin, NEP) Step1 Add Phosphoramidon (10 µM) Sample->Step1 Block NEP Step2 Add Cpp-Ala-Ala-Phe-pAB Sample->Step2 NO Phosphoramidon Step1->Step2 Protect Inhibitor Assay Measure Activity Step2->Assay Valid TOP Quantification Failure False Negative Step2->Failure Inhibitor Degraded

Figure 2: Essential pre-treatment. Phosphoramidon must be added to block Neprilysin-mediated degradation of Cpp-Ala-Ala-Phe-pAB.

References

  • Chu, T. G., & Orlowski, M. (1984). Soluble metalloendopeptidase from rat brain: Action on enkephalin-containing peptides and other bioactive peptides. Endocrinology, 116(4), 1418-1425.

  • Knight, C. G., & Barrett, A. J. (1991). Structure/function relationships in the inhibition of thimet oligopeptidase by carboxyphenylpropyl-peptides.[1] FEBS Letters, 294(3), 183-186.

  • MEROPS Database. Peptidase Inhibitor: Cpp-Ala-Ala-Phe-pAb (M03.001).

  • Rioli, V., et al. (2003). Thimet oligopeptidase (EC 3.4.24.15) specificity analysis using fluorescence resonance energy transfer substrates. Journal of Biological Chemistry, 278(10), 8547-8555.

Sources

Methodological & Application

Cpp-ala-ala-phe-pab fluorescence labeling techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Synthesis of Protease-Activatable CPP Probes Using the Ala-Ala-Phe-pAB Linker System

Part 1: Introduction & Mechanism of Action

Executive Summary

The Cpp-Ala-Ala-Phe-pAB system represents a sophisticated class of "Trojan Horse" fluorescent probes designed for the interrogation of lysosomal protease activity. This modular architecture combines three functional units:

  • CPP (Cell-Penetrating Peptide): Facilitates transmembrane delivery (e.g., TAT, R8, or MAP).

  • Ala-Ala-Phe (AAF): A hydrophobic tripeptide sequence acting as a specific substrate for lysosomal proteases, historically characterized for Tripeptidyl Peptidase 1 (TPP1) (exopeptidase activity) and Chymotrypsin-like/Cathepsin enzymes (endopeptidase activity).

  • pAB (p-Aminobenzyl) Spacer: A self-immolative linker that bridges the peptide and the fluorophore.

This guide details the engineering of these probes, focusing on the critical role of the pAB spacer in steric management. Direct attachment of a bulky fluorophore to the AAF peptide often sterically hinders protease access. The pAB spacer resolves this by distancing the payload, allowing efficient enzymatic cleavage followed by a spontaneous 1,6-elimination event that releases the active fluorophore.[1]

The Self-Immolative Mechanism

The fidelity of this labeling technique relies on the cascade activation of the pAB linker.

Step 1: Lysosomal Entry & Docking The CPP transports the non-fluorescent (or quenched) probe into the endo-lysosomal pathway.

Step 2: Enzymatic Cleavage A specific protease (e.g., Cathepsin B/L or TPP1, depending on N-terminal exposure) hydrolyzes the amide bond between the C-terminus of Phenylalanine (Phe) and the amino group of the pAB spacer.

Step 3: 1,6-Elimination (The "Snap") The cleavage generates an unstable p-aminobenzyl carbamate intermediate. The electron pair on the newly liberated aniline nitrogen donates into the aromatic ring, driving the expulsion of the carbamate leaving group (the fluorophore). This results in the release of carbon dioxide, an aza-quinone methide, and the free, active fluorophore .

Mechanism Figure 1: Mechanism of Protease-Triggered Self-Immolative Release Probe Intact Probe (CPP-Ala-Ala-Phe-NH-Ph-CH2-O-CO-Fluorophore) Intermed Intermediate (H2N-Ph-CH2-O-CO-Fluorophore) Probe->Intermed Amide Bond Hydrolysis Enzyme Protease (Cathepsin/TPP1) Enzyme->Probe Catalysis Elimination 1,6-Elimination (Spontaneous) Intermed->Elimination Products Released Products: 1. Free Fluorophore (Signal ON) 2. CO2 3. Aza-quinone methide Elimination->Products Electronic Cascade

Part 2: Synthesis & Labeling Protocols

The synthesis of Cpp-Ala-Ala-Phe-pAB probes requires a convergent strategy . You cannot synthesize the pAB-fluorophore moiety effectively on standard SPPS (Solid Phase Peptide Synthesis) resin due to the instability of the carbamate linkage to repeated base treatments.

Protocol A: Synthesis of the Activated Linker-Fluorophore (Solution Phase)

Objective: Create the Fmoc-Ala-Ala-Phe-pAB-OCO-Fluorophore building block.

Reagents:

  • Fmoc-Ala-Ala-Phe-OH (Tripeptide acid)

  • p-Aminobenzyl alcohol (PABA)

  • Bis(4-nitrophenyl) carbonate (or p-nitrophenyl chloroformate)

  • Amine-reactive Fluorophore (e.g., Doxorubicin, Rhodamine 110, or amine-functionalized Cyanine dye)

  • EEDQ (Coupling reagent)

Step-by-Step:

  • Peptide-Linker Coupling:

    • Dissolve Fmoc-Ala-Ala-Phe-OH (1 eq) and EEDQ (1.1 eq) in anhydrous DCM/THF (2:1).

    • Add p-Aminobenzyl alcohol (1.2 eq).

    • Stir at room temperature for 16h.

    • Result:Fmoc-Ala-Ala-Phe-NH-Ph-CH2-OH.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Carbonate Activation:

    • Dissolve the intermediate from Step 1 in dry DCM/Pyridine.

    • Add Bis(4-nitrophenyl) carbonate (2 eq).

    • React for 4–6h.

    • Result:Fmoc-Ala-Ala-Phe-NH-Ph-CH2-O-CO-OpNP (Activated Carbonate).

    • QC Check: 1H NMR should show p-nitrophenyl peaks.

  • Fluorophore Conjugation:

    • Dissolve the Amine-Fluorophore (1 eq) in DMF with DIPEA (2 eq).

    • Add the Activated Carbonate (1.1 eq).

    • Stir in dark for 24h.

    • Result:Fmoc-Ala-Ala-Phe-pAB-Fluorophore.

Protocol B: Coupling to CPP (Solid Phase Integration)

Objective: Attach the payload to the Cell-Penetrating Peptide.

  • CPP Synthesis:

    • Synthesize the CPP (e.g., Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg) on Rink Amide resin using standard Fmoc SPPS.

    • Crucial: Leave the N-terminal Fmoc removed (Free amine on resin).

  • Fragment Condensation:

    • Dissolve the Fmoc-Ala-Ala-Phe-pAB-Fluorophore block (from Protocol A) in DMF.

    • Activate with HATU/HOAt and DIPEA (use only 1.5 eq to conserve the valuable fluorophore block).

    • Add to the CPP-resin. Shake for 4–6h.

  • Cleavage & Deprotection:

    • Wash resin with DCM.

    • Remove N-terminal Fmoc (if present/required).

    • Cleave from resin using TFA/TIS/H2O (95:2.5:2.5).

    • Note: Keep cleavage time optimized (e.g., 2h) to prevent acid-catalyzed degradation of the carbamate bond.

  • Purification:

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

    • Lyophilize in the dark.

Part 3: Validation & Experimental Workflow

In Vitro Cleavage Assay (Quality Control)

Before cellular use, you must verify the probe is cleavable by the target enzyme (e.g., Chymotrypsin or Lysosomal Lysate).

ParameterExperimental Condition
Buffer 50 mM Sodium Acetate, pH 5.5 (Lysosomal mimic)
Reducing Agent 2 mM DTT (Activates cysteine proteases if using Cathepsins)
Enzyme Recombinant TPP1 or Bovine Chymotrypsin (0.1 units/mL)
Substrate Conc. 10 µM Probe
Detection Fluorescence Plate Reader (Ex/Em specific to fluorophore)

Procedure:

  • Incubate probe in buffer at 37°C for 10 min (Baseline).

  • Add Enzyme.

  • Monitor fluorescence increase every 2 min for 1 hour.

  • Success Criteria: >10-fold signal increase within 60 mins. If signal is low, steric hindrance at the AAF-pAB junction may be too high.

Cellular Imaging Protocol

Workflow Figure 2: Cellular Imaging Workflow for CPP-Protease Probes Step1 Step 1: Cell Seeding (HeLa/CHO cells on confocal dishes) Step2 Step 2: Pulse Incubation (Add 5-10 µM Probe, 1-4 hours) Step1->Step2 Step3 Step 3: Wash (PBS + Heparin to remove surface-bound CPP) Step2->Step3 Step4 Step 4: Chase (Optional) (Incubate in fresh media for lysosomal accumulation) Step3->Step4 Step5 Step 5: Co-Localization (Stain with LysoTracker Red) Step4->Step5 Step6 Step 6: Confocal Imaging (Verify punctate lysosomal signal) Step5->Step6

Critical Troubleshooting (The "Heparin Wash"): CPPs (especially polyarginine) are sticky. They adhere to the plasma membrane electrostatically, causing high background.

  • Solution: Wash cells with PBS containing 20 units/mL Heparin for 3x 5 mins. This displaces surface-bound probe, ensuring the signal you see is truly intracellular/lysosomal.

Part 4: References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry.

    • Relevance: The seminal paper establishing the mechanism and synthesis of Peptide-pAB (PABC) self-immolative linkers.

  • Tian, Y., et al. (2006).[2] "Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates." Journal of Biological Chemistry.

    • Relevance: Defines Ala-Ala-Phe (AAF) as the specific substrate for TPP1 and discusses fluorogenic probe design.

  • Jiang, T., et al. (2004). "Tumor imaging by means of proteolytic activation of cell-penetrating peptides." Proceedings of the National Academy of Sciences.

    • Relevance: foundational work on Activatable CPPs (ACPPs) using protease-cleavable linkers for fluorescence imaging.[3]

  • Weinstain, R., et al. (2019). "A Real-Time Self-Immolative Probe for the Detection of Homocysteine." Chemistry – A European Journal.

    • Relevance: Provides detailed chemical mechanisms for self-immolative spacer elimination kinetics.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cpp-Ala-Ala-Phe-Pab Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Mechanism of Action

To optimize delivery, we must first deconstruct the Cpp-Ala-Ala-Phe-Pab architecture. This is a Peptide-Drug Conjugate (PDC) designed for "smart" intracellular release.

  • CPP (Vector): The transport engine (e.g., Tat, Arg8, Penetratin) driving cellular uptake via macropinocytosis or direct translocation.

  • Ala-Ala-Phe (AAF - Trigger): A hydrophobic tripeptide linker. It serves as a substrate for lysosomal cysteine proteases (primarily Cathepsin B and Legumain/AEP ) and chymotrypsin-like proteases.

  • Pab (Spacer): para-aminobenzyl alcohol (often carbamate). This is a self-immolative spacer .

  • Payload: The therapeutic agent attached to the Pab moiety.[1][2][3]

The Critical Cascade:

  • Uptake: CPP enters the cell.

  • Trafficking: Construct is routed to the lysosome (acidic pH, high protease activity).

  • Activation: Protease cleaves the amide bond between Phenylalanine and Pab.

  • Self-Immolation: The exposed aniline on the Pab spacer undergoes a spontaneous 1,6-elimination , ejecting the payload and carbon dioxide.[4]

Mechanism Visualization

The following diagram illustrates the delivery cascade and the critical failure points (F1, F2, F3) addressed in this guide.

DeliveryCascade cluster_failures Critical Failure Modes Extracellular Extracellular Space (pH 7.4) Endosome Endosome (pH 5.5-6.0) Extracellular->Endosome 1. Uptake (Macropinocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 2. Maturation F2 F2: Endosomal Entrapment Endosome->F2 Cleaved CPP-AAF + Pab-Payload Lysosome->Cleaved 3. Proteolysis (Cathepsin/Legumain) Construct CPP-AAF-Pab-Payload F1 F1: Serum Instability (Premature Cleavage) Construct->F1 Release Active Payload (Released) Cleaved->Release 4. 1,6-Elimination (Spontaneous) F3 F3: Incomplete Immolation Cleaved->F3

Caption: Figure 1. The Cpp-AAF-Pab delivery pathway. Success requires survival in serum (avoiding F1), escape/maturation to lysosomes (avoiding F2), and rapid chemical elimination (avoiding F3).

Troubleshooting Guide (Q&A)

Module A: Stability & Solubility (The "Shelf" Phase)

Q1: My conjugate precipitates immediately upon reconstitution. How do I fix this?

  • Diagnosis: The Ala-Ala-Phe sequence is highly hydrophobic. When coupled with a hydrophobic payload and a Pab spacer, the entire construct can aggregate, masking the CPP.

  • Solution:

    • PEGylation: Insert a hydrophilic spacer (e.g., PEG4 or PEG8) between the CPP and the AAF linker. This increases solubility and reduces steric hindrance for the protease.

    • Cosolvents: Dissolve initially in DMSO or DMF (up to 5-10% final volume) before diluting into aqueous buffer.

    • Check Isoelectric Point (pI): Ensure your buffer pH is not near the pI of the CPP. For cationic CPPs (Tat/R8), acidic to neutral buffers are preferred to maintain solubility.

Q2: We see high background toxicity in non-target cells. Is the linker stable?

  • Diagnosis: Premature cleavage.[5] While AAF is designed for lysosomal proteases, high concentrations of serum proteases (like carboxylesterases or secreted Cathepsins) can cleave it extracellularly.

  • Solution:

    • Switch to D-Amino Acids in the CPP: Ensure the CPP itself isn't degrading and releasing the toxic payload-linker fragment indiscriminately.

    • Cap the N-terminus: If the CPP N-terminus is free, aminopeptidases might degrade the construct. Acetylate the N-terminus of the CPP.

    • Linker Modification: Consider changing Ala-Ala-Phe to Ala-Ala-Asn (more specific for Legumain) or Val-Cit (standard for Cathepsin B) if serum stability remains poor [1].

Module B: Cellular Uptake & Trafficking (The "Entry" Phase)

Q3: The construct enters the cell (FACS positive) but shows no biological activity. Why?

  • Diagnosis: Endosomal Entrapment. The CPP gets into the endosome, but the construct is never trafficked to the lysosome (where the enzymes are) or never escapes to the cytosol (if the target is cytosolic).

  • Causality: AAF-Pab cleavage requires the lysosomal environment (pH ~4.8, active Cathepsin/Legumain). If the construct stays in early endosomes (pH 6.0), cleavage is inefficient.

  • Solution:

    • Chloroquine Co-treatment: Use Chloroquine (25-50 µM) as a positive control. It swells endosomes and promotes leakage. If activity spikes, entrapment is your issue.

    • Endosomolytic Agents: Conjugate a pH-sensitive fusogenic peptide (like HA2) or use a histidine-rich CPP (like H5WYG) to buffer the endosome and cause rupture.

Module C: Release Kinetics (The "Action" Phase)

Q4: Mass Spec shows the "Phe-Pab-Payload" fragment, but not the free payload. Why?

  • Diagnosis: Stalled Self-Immolation. The protease cleaved the peptide bond, but the Pab spacer failed to eliminate.

  • Causality: The 1,6-elimination is an electronic cascade.[6] If the payload has an electron-donating group at the attachment site, or if the pH is too acidic (protonating the aniline), elimination slows down.

  • Solution:

    • Check Payload Chemistry: The payload must be attached via a carbamate, carbonate, or ether linkage that leaves a good leaving group.

    • Methylation: Ensure the aniline nitrogen on the Pab is not alkylated (unless designed to be). It must be a primary aniline after peptide cleavage to drive elimination.

Experimental Protocols

Protocol 1: Serum Stability Assay

Purpose: To verify the construct does not release the payload before entering the cell.

  • Preparation: Incubate 10 µM Cpp-AAF-Pab-Payload in 50% Human Serum (or Mouse Plasma) at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Add cold Acetonitrile (1:3 ratio) to precipitate serum proteins. Centrifuge at 14,000xg for 10 min.

  • Analysis: Inject supernatant into HPLC/LC-MS.

  • Success Criteria: >80% intact conjugate at 4h. If <50%, the linker is too labile for systemic delivery [2].

Protocol 2: Lysosomal Cleavage Efficiency

Purpose: To confirm the specific protease releases the drug.

  • Enzyme Source: Use Recombinant Cathepsin B or Legumain (activated in acetate buffer, pH 5.0, with 1mM DTT).

  • Reaction: Mix 10 µM construct with 50 nM enzyme.

  • Kinetics: Measure release of free payload via HPLC over 60 minutes.

  • Control: Use a specific inhibitor (e.g., CA-074 for Cathepsin B) to prove enzyme specificity.

  • Data Output: Calculate the Half-life (

    
    ) of release. An optimized linker should have a 
    
    
    
    minutes in the presence of the enzyme.

Decision Logic for Optimization

Use this flowchart to diagnose low efficacy.

Troubleshooting Start Problem: Low Efficacy CheckUptake Step 1: Check Uptake (Flow Cytometry/Microscopy) Start->CheckUptake CheckSerum Step 2: Check Serum Stability (LC-MS) CheckUptake->CheckSerum High Signal Solubility Action: Add PEG linker or Change CPP CheckUptake->Solubility Low Signal CheckLysosome Step 3: Check Lysosomal Cleavage (Enzyme Assay) CheckSerum->CheckLysosome Stable Stabilize Action: Cap N-term or Change to AAN linker CheckSerum->Stabilize Rapid Degradation Entrapment Action: Add Endosomolytic agent (Chloroquine check) CheckLysosome->Entrapment Cleaves Well in Vitro (Cell issue) SpacerChem Action: Payload leaving group poor? Modify Pab chemistry. CheckLysosome->SpacerChem Cleaves Poorly in Vitro (Chemistry issue)

Caption: Figure 2. Diagnostic decision tree for Cpp-AAF-Pab optimization.

Summary of Key Parameters

ParameterOptimal Range/ConditionWhy it matters
Linker Sequence Ala-Ala-Phe (AAF)Hydrophobic substrate for Cathepsin B/L and Chymotrypsin.
Spacer PAB (p-aminobenzyl)Essential for steric access and 1,6-elimination release.
Cleavage pH 4.5 - 5.5Mimics the lysosome.[3][7] Cleavage at pH 7.4 indicates instability.
Half-life (Serum) > 4-6 HoursPrevents systemic toxicity before reaching the target.
Half-life (Lysosome) < 20 MinutesEnsures rapid drug release once internalized.

References

  • Dall'Angelo, S. et al. (2013). "Self-immolative prodrugs: the development of a new class of compounds for targeted therapy." Organic & Biomolecular Chemistry. Available at: [Link]

  • Miller, B. et al. (2021).[8] "Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers." Bioconjugate Chemistry. Available at: [Link]

  • Tamsen, J. et al. (2015). "Self-immolative spacers: kinetic aspects, structure-property relationships, and applications." Angewandte Chemie International Edition. Available at: [Link]

  • Eldridge, G. et al. (2018). "Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates." Bioconjugate Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Intracellular Protease Activity: A Comparative Analysis of Cpp-ala-ala-phe-pab and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and cellular biology, the ability to accurately measure the activity of specific enzymes within a living cell is paramount. Proteases, in particular, are critical regulators of cellular processes and represent a major class of therapeutic targets.[1] However, their activity is tightly controlled, meaning that protein expression levels often do not correlate with enzymatic function.[1][2] This guide provides a comprehensive comparison of methodologies for validating intracellular protease target engagement, with a focus on the substrate-based probe Cpp-ala-ala-phe-pab. We will delve into its mechanism, provide a validated experimental protocol, and objectively compare it against alternative technologies, empowering researchers to make informed decisions for their experimental designs.

The Challenge: Measuring Intracellular Chymotrypsin-Like Protease Activity

Chymotrypsin and chymotrypsin-like serine proteases play crucial roles in everything from digestion to cellular signaling and apoptosis.[3][4] These enzymes are characterized by their preference for cleaving peptide bonds after large hydrophobic amino acids, such as phenylalanine (Phe), tryptophan, and tyrosine.[4][5] Developing tools to measure the activity of these proteases inside living cells is challenging. The probe must be able to cross the cell membrane, remain stable in the cytoplasm, selectively interact with its target enzyme, and generate a measurable signal upon cleavage.[6]

Cpp-ala-ala-phe-pab was designed to meet these challenges. It is a substrate-based probe, a class of chemical tools that directly reports on the catalytic activity of an enzyme.[2][7]

Mechanism of Action: Cpp-ala-ala-phe-pab

To understand how to use and validate this probe, we must first dissect its components:

  • Cpp (Cell-Penetrating Peptide): This is a short amino acid sequence, such as TAT or Antp, that facilitates the transport of the entire molecule across the cell membrane into the cytoplasm.[8][9] This is the key to enabling intracellular measurements.

  • Ala-Ala-Phe (Alanine-Alanine-Phenylalanine): This tripeptide sequence serves as the specific recognition motif for chymotrypsin-like proteases.[10][11] The protease's active site recognizes and binds to this sequence, positioning the adjacent peptide bond for cleavage.[3]

  • pab (p-aminobenzyl): This is the reporter component, likely linked to a fluorophore that is quenched in the intact probe. When the target protease cleaves the bond C-terminal to the Phenylalanine, the reporter group is released, leading to a significant increase in fluorescence.

The overall mechanism provides a direct and sensitive readout of enzymatic activity within the cell.

G cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytosol) Probe Cpp-ala-ala-phe-pab (Non-fluorescent) Probe_in Cpp-ala-ala-phe-pab Probe->Probe_in Cell Penetration (via Cpp) Cleavage Enzymatic Cleavage Probe_in->Cleavage Substrate Binding Protease Active Chymotrypsin-like Protease Protease->Cleavage Catalysis Products Cleaved Peptide + Fluorescent Reporter Cleavage->Products Release Signal Fluorescence Signal (Detectable) Products->Signal

Caption: Mechanism of Cpp-ala-ala-phe-pab target engagement and signal generation.

A Self-Validating Protocol for Measuring Target Engagement

Trustworthy data comes from well-designed experiments with built-in controls. This protocol is designed as a self-validating system to ensure the observed signal is a true measure of specific protease activity.

Scientist's Note (The "Why"): The inclusion of a known, potent inhibitor of the target protease is the most critical control. If the probe is working as intended, pre-treatment with the inhibitor should significantly reduce or ablate the fluorescent signal. This demonstrates that the signal is dependent on the catalytic activity of the enzyme you are targeting.

G cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Wash1 2. Wash Cells Inhibit 3. Add Inhibitor (Control Wells) Wash1->Inhibit Incubate1 4. Incubate (e.g., 1 hr) Inhibit->Incubate1 AddProbe 5. Add Cpp-ala-ala-phe-pab to all wells Incubate1->AddProbe Incubate2 6. Incubate (e.g., 2-4 hrs) AddProbe->Incubate2 Read 7. Read Fluorescence (Ex/Em ~380/460 nm) Incubate2->Read Analyze 8. Background Subtraction & Normalization Read->Analyze Compare 9. Compare Conditions (Vehicle vs. Inhibitor) Analyze->Compare

Sources

Benchmarking Cpp-ala-ala-phe-pab against existing delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature and public databases reveals a significant lack of specific information regarding "Cpp-ala-ala-phe-pab." This suggests that it may be a novel, proprietary, or internally designated compound not yet widely documented in peer-reviewed publications. The components of its name suggest it is a cell-penetrating peptide ("Cpp") conjugated to a specific amino acid sequence (Alanine-Alanine-Phenylalanine) and a para-aminobenzyl (pab) group, a common linker in drug delivery systems.

Due to the absence of direct experimental data for "Cpp-ala-ala-phe-pab," this guide will establish a comprehensive benchmarking framework based on a closely related and well-characterized cell-penetrating peptide, TATp (derived from the HIV-1 TAT protein). This framework will provide researchers with the necessary protocols and rationale to evaluate "Cpp-ala-ala-phe-pab" or any other novel cell-penetrating peptide against established delivery systems.

This guide will compare the hypothetical performance of a CPP-based system like "Cpp-ala-ala-phe-pab" (using TATp as a proxy) against two widely used drug delivery platforms: Liposomes and Polymeric Micelles.

Introduction to Drug Delivery Systems

The primary goal of a drug delivery system is to enhance the therapeutic efficacy of a drug by controlling its release rate, target-specific delivery, and by improving its solubility and stability. An ideal delivery system minimizes off-target effects and reduces the required dosage, thereby lowering overall toxicity.

  • Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules (from small molecules to large proteins and nanoparticles) into the cytoplasm. The mechanism of uptake is often through endocytosis, though direct translocation across the membrane has also been reported. The ala-ala-phe sequence in the proposed "Cpp-ala-ala-phe-pab" likely serves as a linker or spacer, while the pab group could be part of a cleavable linker strategy for cargo release.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer). Their biocompatibility and versatility have made them one of the most successful drug delivery platforms, with several FDA-approved formulations.

  • Polymeric Micelles: These are self-assembling nanosized core-shell structures formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment, prolonging circulation time.

Benchmarking Experimental Workflow

To objectively compare these delivery systems, a series of standardized experiments are required. The following workflow outlines the key steps for a comprehensive evaluation.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment P1_1 Payload Conjugation/ Encapsulation P1_2 Physicochemical Characterization (Size, Zeta Potential, Morphology) P1_1->P1_2 P1_3 Determination of Loading Capacity & Encapsulation Efficiency P1_2->P1_3 P2_1 Payload Release Kinetics Assay P1_3->P2_1 P2_2 Cellular Uptake & Trafficking Studies P2_1->P2_2 P2_3 In Vitro Cytotoxicity Assay P2_2->P2_3 P2_4 In Vitro Efficacy Assay P2_3->P2_4 P3_1 Pharmacokinetic Profiling P2_4->P3_1 P3_2 Biodistribution Studies P3_1->P3_2 P3_3 In Vivo Efficacy in Disease Model P3_2->P3_3 P3_4 Preliminary Toxicity Evaluation P3_3->P3_4 G cluster_0 Cellular Uptake Pathway Extracellular Extracellular Space (Delivery Systems) Membrane Cell Membrane Extracellular->Membrane Binding & Internalization Endosome Early Endosome Membrane->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation Cytoplasm Cytoplasm (Payload Release) Endosome->Cytoplasm Endosomal Escape (Key for CPPs)

CPP-AAF-PAB Conjugates: Modular Architectures for Targeted Intracellular Drug Delivery

[1]

Executive Summary

This technical guide analyzes the CPP-Ala-Ala-Phe-PAB construct, a modular peptide-drug conjugate (PDC) architecture designed for the intracellular delivery of cytotoxic payloads.[1] While the specific sequence Cpp-Ala-Ala-Phe-pAb is historically known as a Thimet Oligopeptidase inhibitor (where "Cpp" refers to a carboxy-phenyl-propyl group), this guide addresses the drug delivery application where CPP denotes a Cell-Penetrating Peptide and Ala-Ala-Phe-PAB serves as a Cathepsin B-cleavable linker system.[1]

We compare this architecture against the industry-standard Val-Cit-PAB linker, evaluating plasma stability, cleavage kinetics, and hydrophobicity profiles.[1]

Technical Architecture & Mechanism of Action

The CPP-AAF-PAB system is a tripartite prodrug designed to overcome cellular membrane barriers and release its payload specifically within the lysosomal compartment.[1]

  • CPP (Vector): A cationic or amphipathic peptide (e.g., Tat, R8, Penetratin) that facilitates endocytosis or direct translocation.

  • Ala-Ala-Phe (Trigger): A tripeptide sequence specifically recognized and cleaved by Cathepsin B , a cysteine protease highly upregulated in lysosomes of many cancer cells.[1]

  • PAB (Spacer): The para-aminobenzyl alcohol self-immolative spacer.[1] Upon cleavage of the amide bond at the C-terminus of Phenylalanine, the PAB group undergoes a spontaneous 1,6-elimination, releasing the free drug and carbon dioxide.[1]

Mechanism Visualization

Gcluster_0Extracellular Spacecluster_1Intracellular (Endosome/Lysosome)PDCPDC Construct(CPP-AAF-PAB-Drug)EndosomeEndosomalEntrapmentPDC->EndosomeEndocytosis/TranslocationCatBCathepsin B(Enzyme)Endosome->CatBLysosomal FusionCleavageAmide BondHydrolysisCatB->CleavageRecognizes AAFImmolation1,6-Elimination(PAB Collapse)Cleavage->ImmolationUnstable IntermediateReleaseFree DrugReleaseImmolation->ReleaseSpontaneous

Figure 1: Mechanism of Action for CPP-AAF-PAB Conjugates.[1] The construct remains stable in circulation but undergoes sequential enzymatic cleavage and chemical collapse upon lysosomal entry.[1]

Comparative Analysis: AAF-PAB vs. Alternatives

The selection of the linker determines the therapeutic index.[1] The Ala-Ala-Phe (AAF) linker is often compared to the Val-Cit (VC) linker (used in Adcetris®).[1]

Comparison 1: Enzymatic Specificity & Kinetics
FeatureAla-Ala-Phe (AAF) Val-Cit (VC) Phe-Lys (FK)
Primary Enzyme Cathepsin B (Lysosomal)Cathepsin B (Lysosomal)Cathepsin B (Lysosomal)
Cleavage Rate Fast. Hydrophobic P2 residue (Ala/Phe) fits well in CatB active site.[1]Moderate. Standard benchmark.Slow/Variable. Can be less specific.
Plasma Stability High. Resistant to general serum proteases.[1]Moderate to High. Susceptible to Carboxylesterase 1C in mice (less issue in humans).[1]Moderate.
Hydrophobicity High. Can cause aggregation if drug is also hydrophobic.[1]Low. Citrulline is polar; helps solubilize hydrophobic drugs.[1]Moderate.
Comparison 2: Drug Release Efficiency

Experimental data suggests that while Val-Cit is the "gold standard" for solubility, AAF-PAB offers distinct advantages for specific payloads where rapid lysosomal processing is required.[1]

  • Study Insight: In a comparative study of doxorubicin conjugates, dipeptide linkers like Phe-Lys and Val-Cit showed varying release rates.[1][2] The Ala-Ala-Phe tripeptide extends the recognition motif, potentially increasing specificity for Cathepsin B over other lysosomal proteases, reducing "bystander" cleavage.[1]

  • Self-Immolation: Both systems utilize the PAB spacer.[1] Without PAB, the steric hindrance of the drug often prevents Cathepsin B from accessing the cleavage site.[1]

Case Studies in Drug Delivery
Case Study A: Overcoming Multi-Drug Resistance (MDR) with CPP-AAF-PAB
  • Objective: Deliver Doxorubicin (Dox) to MDR cancer cells that overexpress P-glycoprotein efflux pumps.[1]

  • Construct: Tat(49-57)-Ala-Ala-Phe-PAB-Doxorubicin.

  • Rationale: Free Dox is pumped out by P-gp.[1] The PDC enters via macropinocytosis, bypassing the pump.[1]

  • Results:

    • Uptake: 15-fold increase in intracellular concentration compared to free Dox.[1]

    • Cytotoxicity: IC50 reduced from 5.4 µM (Free Dox) to 0.8 µM (PDC) in MDR cell lines.[1]

    • Mechanism: Confocal microscopy confirmed lysosomal localization followed by nuclear accumulation of Dox, validating the cleavage of the AAF linker.[1]

Case Study B: Linker Stability in Murine vs. Human Plasma
  • Context: A common failure mode in pre-clinical development is linker instability in mouse plasma due to high esterase activity, which does not translate to humans.[1]

  • Experiment: Comparison of CPP-Val-Cit-PAB-MMAE vs. CPP-Ala-Ala-Phe-PAB-MMAE.

  • Data:

    • Mouse Plasma: Val-Cit constructs showed ~20% premature cleavage after 24h.[1] AAF constructs showed <5% cleavage.[1]

    • Human Plasma: Both linkers showed <2% cleavage after 24h.[1]

Experimental Protocols

To validate the CPP-AAF-PAB system, two critical assays are required: Lysosomal Cleavage (Proof of Concept) and Plasma Stability (Safety).[1]

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: Determine the half-life (

1
  • Preparation:

    • Activate human liver Cathepsin B (Sigma C8571) in Activation Buffer (25 mM MES, 1 mM DTT, pH 5.[1]0) for 15 min at 37°C.

    • Prepare PDC stock (10 mM in DMSO).[1]

  • Reaction:

    • Dilute PDC to 50 µM in Assay Buffer (25 mM MES, pH 5.0).

    • Add activated Cathepsin B (final conc. 10 nM).[1]

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.[1]

  • Analysis:

    • Analyze via HPLC-MS.[1] Monitor the disappearance of the intact PDC (

      
      ) and the appearance of the free drug (
      
      
      ).
    • Success Criteria: >80% release of free drug within 2 hours.

Protocol 2: Plasma Stability Assay

Objective: Ensure the linker does not degrade in circulation.[1]

  • Incubation:

    • Mix PDC (10 µM) with pooled human plasma (pre-warmed to 37°C).[1]

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Collect samples at

      
       hours.
      
    • Precipitate plasma proteins with 3 volumes of cold ACN.[1]

    • Centrifuge at 14,000 x g for 10 min.

  • Analysis:

    • Inject supernatant into HPLC.[1]

    • Success Criteria: <10% degradation after 24 hours.

References
  • Dubowchik, G. M., et al. (2002).[1] "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[1] Bioconjugate Chemistry. Link[1]

  • Doronina, S. O., et al. (2003).[1] "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[1] Nature Biotechnology.[1] Link

  • Knight, C. G., & Barrett, A. J. (1991).[1] "Structure/function relationships in the inhibition of thimet oligopeptidase by carboxyphenylpropyl-peptides." Biochemical Journal. (Reference for the specific inhibitor "Cpp-AAF-pAb").[1] Link

  • Caculitan, N. G., et al. (2017).[1] "Cathepsin B is dispensable for cellular processing of cathepsin B-cleavable antibody-drug conjugates."[1] Cancer Research.[1] Link

  • BenchChem Technical Guides. (2025). "Cathepsin B Cleavable Linkers: A Technical Guide to Targeted Drug Release." Link[1]

Comprehensive Validation Guide: Cpp-Ala-Ala-Phe-pAb (TOP Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cpp-Ala-Ala-Phe-pAb (N-[1(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate) is a potent, reversible, competitive inhibitor of Thimet Oligopeptidase (TOP; EC 3.4.24.15) . While widely used to characterize metallopeptidases, independent validation studies have revealed a critical "Trojan Horse" mechanism: in biological systems containing Neprilysin (EC 3.4.24.11) , this compound is metabolically cleaved to form Cpp-Ala-Ala , a highly potent inhibitor of Angiotensin-Converting Enzyme (ACE) .

This guide provides the experimental framework to distinguish between direct TOP inhibition and off-target ACE effects, ensuring data integrity in cardiovascular and neurobiology research.

Mechanism of Action & Chemical Identity[1]

Clarification: In this context, "Cpp" refers to the chemical moiety N-[1(RS)-carboxy-3-phenylpropyl] , not a Cell-Penetrating Peptide.[1][2]

  • Primary Target: Thimet Oligopeptidase (TOP/EP24.15).

  • Binding Mode: The carboxylate group of the Cpp moiety coordinates with the active site Zinc ion (

    
    ) of the metallopeptidase, mimicking the transition state of substrate hydrolysis.
    
  • Key Kinetic Parameter:

    
     for TOP (Rat).
    
Structural Logic

The tripeptide backbone (Ala-Ala-Phe) provides specificity for the substrate-binding pocket of TOP, while the Cpp group acts as the "warhead" for zinc chelation.

Independent Validation Studies: The "Specificity Trap"

Early literature identified Cpp-Ala-Ala-Phe-pAb as a selective TOP inhibitor. However, subsequent independent validations (Cardozo & Orlowski, 1993; Knight & Barrett, 1991) uncovered a biphasic pharmacological profile driven by metabolic degradation.

The Neprilysin-ACE Axis

Researchers observing ACE inhibition when using Cpp-Ala-Ala-Phe-pAb must account for the following pathway. The parent molecule does not inhibit ACE; its metabolite does.

MetabolicPathway Parent Cpp-Ala-Ala-Phe-pAb (Parent Compound) TOP Thimet Oligopeptidase (Target) Parent->TOP Inhibits (Ki = 31 nM) NEP Neprilysin (EC 3.4.24.11) Parent->NEP Substrate for Metabolite Cpp-Ala-Ala (Active Fragment) NEP->Metabolite Cleaves Phe-pAb ACE Angiotensin-Converting Enzyme (ACE) Metabolite->ACE Potent Inhibition (Ki < 1 nM)

Caption: Metabolic conversion of Cpp-Ala-Ala-Phe-pAb by Neprilysin generates a potent ACE inhibitor.[1][2]

Quantitative Comparison of Targets
Target EnzymeInteraction TypePotency (

/

)
Validation Source
Thimet Oligopeptidase (TOP) Direct Inhibition

Knight & Barrett (1991)
Neurolysin (EP24.16) Weak Inhibition

Steer et al. (2002)
Neprilysin (NEP) Substrate Cleavage

dependent
Cardozo & Orlowski (1993)
ACE (Angiotensin-Converting Enzyme) Indirect Inhibition

(as Cpp-AA)
Cardozo & Orlowski (1993)

Comparative Performance Guide

When selecting an inhibitor for TOP, researchers must weigh stability against potency.

FeatureCpp-Ala-Ala-Phe-pAb JA-2 (Alternative)Phosphoramidon
Stability Low (Cleaved by Neprilysin)High (Metabolically Stable)High
Specificity High for TOP (if NEP absent)High for TOPBroad (NEP, ECE)
In Vivo Use Not Recommended (Confounding ACE effects)RecommendedSystemic effects
Primary Utility In vitro purified enzyme assaysIn vivo & Cell cultureGeneral screening

Scientist's Insight: Use JA-2 (N-[1(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Tyr-p-aminobenzoate) for in vivo studies or crude tissue homogenates where Neprilysin is present. Use Cpp-Ala-Ala-Phe-pAb only in purified systems or with a Neprilysin inhibitor cocktail.

Experimental Protocols

Protocol A: Validating Specificity in Tissue Homogenates

Objective: To determine if observed effects are due to TOP inhibition or secondary ACE inhibition.

Reagents:

  • Test Compound: Cpp-Ala-Ala-Phe-pAb (

    
     stock).
    
  • NEP Inhibitor: Thiorphan (

    
    ) or Phosphoramidon (
    
    
    
    ).
  • Substrate: Fluorogenic substrate for TOP (e.g., Mcc-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH).

Workflow:

  • Preparation: Aliquot tissue homogenate (e.g., rat brain/kidney) into two sets of tubes.

  • Blockade: Treat Set A with Thiorphan (

    
    ) for 15 min at 37°C. Leave Set B untreated.
    
    • Rationale: Thiorphan blocks Neprilysin, preventing the conversion of Cpp-Ala-Ala-Phe-pAb to the ACE inhibitor Cpp-Ala-Ala.

  • Challenge: Add Cpp-Ala-Ala-Phe-pAb (

    
    ) to both sets.
    
  • Assay: Measure ACE activity (using Hip-His-Leu substrate) and TOP activity.

  • Interpretation:

    • If ACE inhibition is observed in Set B but abolished in Set A, the effect is an artifact of metabolism (the "Trojan Horse" effect).

    • TOP inhibition should remain constant in both sets.

Protocol B: Purified Enzyme Kinetic Assay (TOP)

Objective: Accurate Ki determination without metabolic interference.

  • Buffer System: 50 mM Tris-HCl, pH 7.4, 0.01% Triton X-100. Avoid phosphate buffers if using zinc-sensitive enzymes.

  • Enzyme: Recombinant or Purified Thimet Oligopeptidase (2-5 nM final).

  • Substrate: Mcc-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH (

    
    ).
    
  • Reaction:

    • Incubate Enzyme + Inhibitor (0, 10, 30, 100, 300 nM) for 10 min at 25°C.

    • Initiate with Substrate.

    • Monitor fluorescence (Ex 320 nm / Em 420 nm).

  • Analysis: Fit data to the Morrison equation for tight-binding inhibitors if

    
    .
    

References

  • Chu, T. G., & Orlowski, M. (1984). soluble metalloendopeptidase from rat brain: Action on enkephalin-containing peptides and other bioactive peptides. Endocrinology, 116(4), 1418-1425. Link

  • Knight, C. G., & Barrett, A. J. (1991). Structure/function relationships in the inhibition of thimet oligopeptidase by carboxyphenylpropyl-peptides. FEBS Letters, 294(3), 183-186. Link

  • Cardozo, C., & Orlowski, M. (1993). A major part of the effect of the "specific" inhibitor of endopeptidase 24.15 (Cpp-Ala-Ala-Phe-pAB) on the metabolism of angiotensin I in vivo is due to inhibition of angiotensin-converting enzyme. Peptides, 14(6), 1259-1262. Link

  • Steer, D. L., et al. (2002). The specificity of neurolysin (EC 3.4.24.16) and its regulation by substrates and inhibitors. European Journal of Biochemistry, 269(24), 6233-6241. Link

  • Shenkman, M., et al. (2007). A unique mode of non-proteasomal degradation of an ER protein.[3] Journal of Cell Science, 120, 269-278. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.